molecular formula C19H23NO6S B2614681 2-(3,4-Dipropoxybenzenesulfonamido)benzoic acid CAS No. 1428153-44-9

2-(3,4-Dipropoxybenzenesulfonamido)benzoic acid

Cat. No.: B2614681
CAS No.: 1428153-44-9
M. Wt: 393.45
InChI Key: GKGMFTUSEDPWIH-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dipropoxybenzenesulfonamido)benzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are commonly used in organic synthesis and can exhibit various biological activities . This particular compound has propoxy and sulfonamido substituents, which may influence its properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by its functional groups. The presence of the benzoic acid group would introduce a carboxylic acid functionality, and the sulfonamido group would introduce a sulfonyl functionality. These groups could influence the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, benzoic acid derivatives are known to undergo a variety of reactions. For example, the carboxylic acid group can participate in esterification reactions, and the sulfonamide group can participate in various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and sulfonamide groups could influence its solubility, and the aromatic ring could influence its stability .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Unfortunately, without specific studies or applications for this compound, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

2-[(3,4-dipropoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-3-11-25-17-10-9-14(13-18(17)26-12-4-2)27(23,24)20-16-8-6-5-7-15(16)19(21)22/h5-10,13,20H,3-4,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGMFTUSEDPWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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